molecular formula C16H14N4O2S B5853653 3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 5859-61-0

3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B5853653
CAS RN: 5859-61-0
M. Wt: 326.4 g/mol
InChI Key: OIZNFKHDSVVNOU-UHFFFAOYSA-N
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Description

3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in disease progression. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of glucose and insulin in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its broad spectrum of therapeutic activities. This compound has shown promise in the treatment of various diseases, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. One of the directions is to investigate its potential as a chemotherapeutic agent for cancer treatment. Another direction is to explore its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a multistep process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the reaction of 4-nitrobenzaldehyde with ethylthioacetic acid, followed by the reaction of the resulting product with phenylhydrazine and sodium acetate. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

3-(ethylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. Furthermore, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

3-ethylsulfanyl-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-23-16-18-17-15(19(16)13-6-4-3-5-7-13)12-8-10-14(11-9-12)20(21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNFKHDSVVNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974140
Record name 3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

CAS RN

5859-61-0
Record name 3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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